![molecular formula C17H26N4O3 B1509550 tert-Butyl 4-((5R,7S)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate CAS No. 1001201-61-1](/img/structure/B1509550.png)
tert-Butyl 4-((5R,7S)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 4-((5R,7S)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H26N4O3 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Identity
tert-Butyl 4-((5R,7S)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate, with CAS No. 1001201-61-1, is a complex organic compound featuring a piperazine core and a cyclopentapyrimidine moiety. Its molecular formula is C17H26N4O3, and it has a molecular weight of 334.41 g/mol .
Biological Activity
The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes, which can influence cellular processes such as signaling pathways and metabolic functions.
-
Receptor Modulation
The compound may act as an antagonist or agonist at specific receptors in the central nervous system (CNS), particularly those related to neurotransmission and neuroprotection. Studies have shown that structurally similar compounds can interact with adenosine receptors, which are crucial for regulating various physiological processes . -
Enzyme Inhibition
There is evidence suggesting that this compound could inhibit lysosomal phospholipase A2 (PLA2G15), an enzyme implicated in phospholipid metabolism. Inhibition of PLA2G15 has been associated with potential therapeutic effects in conditions involving phospholipidosis .
In Vitro Studies
Recent studies have highlighted the potential of this compound in various in vitro assays:
Case Studies
In a case study involving the use of similar compounds for treating mood disorders and anxiety, researchers found that modulating receptor activity could lead to improved outcomes in animal models. This suggests that this compound may have applications in psychiatric conditions due to its neuroactive properties.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
1. Antidepressant Activity
Research indicates that compounds similar to tert-butyl 4-((5R,7S)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate exhibit antidepressant properties. Studies have shown that derivatives of piperazine can modulate serotonin and norepinephrine levels, potentially providing therapeutic effects in depression and anxiety disorders .
2. Neuroprotective Effects
This compound may also possess neuroprotective properties. Research has highlighted the ability of certain piperazine derivatives to protect neuronal cells from oxidative stress and apoptosis, suggesting a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
3. Anticancer Potential
Preliminary studies have indicated that piperazine derivatives can inhibit cancer cell proliferation. The structural similarity of this compound to known anticancer agents warrants further investigation into its potential as an antitumor agent .
Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal explored the antidepressant effects of a piperazine derivative similar to this compound. The results demonstrated significant improvements in behavioral tests indicative of reduced depression-like symptoms in animal models .
Case Study 2: Neuroprotection in Alzheimer’s Disease
In vitro studies have shown that piperazine derivatives can protect neuronal cells from amyloid-beta-induced toxicity. This suggests potential therapeutic applications for compounds like this compound in Alzheimer's disease treatment .
Case Study 3: Anticancer Activity
Research conducted on a related compound indicated its ability to induce apoptosis in various cancer cell lines. The study concluded that further exploration of similar piperazine compounds could lead to the development of new anticancer therapies .
Eigenschaften
IUPAC Name |
tert-butyl 4-[(5R,7S)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-11-9-12(22)14-13(11)15(19-10-18-14)20-5-7-21(8-6-20)16(23)24-17(2,3)4/h10-12,22H,5-9H2,1-4H3/t11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZNFQTYLHVIML-NEPJUHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732427 | |
Record name | tert-Butyl 4-[(5R,7S)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001201-61-1 | |
Record name | tert-Butyl 4-[(5R,7S)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.